3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Overview
Description
3-(4-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a useful research compound. Its molecular formula is C26H15FN2O7 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.08632898 g/mol and the complexity rating of the compound is 971. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photocatalytic Applications
Spiro compounds, such as spiroindenoquinoxaline pyrrolizidines, have been synthesized and characterized for their photocatalytic applications. These compounds have shown efficacy in the photocatalytic reduction of fluorescent dyes in sunlight, acting as photonic sensors to detect fluorescent dyes in waste effluents from various industries. The photocatalytic activity is attributed to their ability to distinguish quaternary atoms and dipoles of fluorescent dyes, demonstrating their potential in environmental remediation and pollution control (Kumari & Singh, 2020).
Heterocyclic Chemistry
The synthesis of heteroarene-fused dispiro compounds has been explored for their unique structural and optical properties. These compounds, including dispiro[9H-fluorene-9,5'(6'H)-diindeno[1,2-b:2',1'-d]furan-6',9''-[9H]fluorene], exhibit blue fluorescence with moderate quantum yields, highlighting their potential in materials science, particularly in the development of optoelectronic devices (Kowada, Kuwabara, & Ohe, 2010).
Organosolubility and Optical Transparency in Polyimides
Novel polyimides derived from spiro compounds, specifically spiro[fluorene-9,9'-xanthene] skeletons, have been investigated for their organosolubility and optical transparency. These materials demonstrate low moisture absorptions, low dielectric constants, and excellent thermal stability, making them suitable for advanced electronic and optical applications (Zhang et al., 2010).
Three-Component Spiro Heterocyclization
Research has also been conducted on the three-component spiro heterocyclization of pyrrolediones, indane-1,3-dione, and heterocyclic enamines to form complex spiro heterocyclic compounds. These synthesis methods highlight the versatility and potential of spiro compounds in the development of novel pharmaceuticals and agrochemicals (Salnikova, Dmitriev, & Maslivets, 2019).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15FN2O7/c27-14-7-5-13(6-8-14)21-19-20(26(36-21)22(30)17-3-1-2-4-18(17)23(26)31)25(33)28(24(19)32)15-9-11-16(12-10-15)29(34)35/h1-12,19-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYYRYPGPPBBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15FN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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